molecular formula C28H19NO3 B1678572 Naphtho(2,3-b)pyrrolo(1,2-d)(1,4)oxazepin-4-ol, 5-(1-naphthalenyl)-, 4-acetate CAS No. 354759-10-7

Naphtho(2,3-b)pyrrolo(1,2-d)(1,4)oxazepin-4-ol, 5-(1-naphthalenyl)-, 4-acetate

Cat. No. B1678572
M. Wt: 417.5 g/mol
InChI Key: STVDRIIZTGYIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PBOX-15 is a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells. PBOX-15 inhibits T-cell migration via post-translational modifications of tubulin. PBOX-15 induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells. PBOX-15 induces apoptosis and improves the efficacy of oxaliplatin in human colorectal cancer cell lines.

properties

CAS RN

354759-10-7

Product Name

Naphtho(2,3-b)pyrrolo(1,2-d)(1,4)oxazepin-4-ol, 5-(1-naphthalenyl)-, 4-acetate

Molecular Formula

C28H19NO3

Molecular Weight

417.5 g/mol

IUPAC Name

(8-naphthalen-1-yl-9-oxa-2-azatetracyclo[8.8.0.02,6.012,17]octadeca-1(18),3,5,7,10,12,14,16-octaen-7-yl) acetate

InChI

InChI=1S/C28H19NO3/c1-18(30)31-28-24-14-7-15-29(24)25-16-20-9-2-3-10-21(20)17-26(25)32-27(28)23-13-6-11-19-8-4-5-12-22(19)23/h2-17H,1H3

InChI Key

STVDRIIZTGYIMM-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(OC2=CC3=CC=CC=C3C=C2N4C1=CC=C4)C5=CC=CC6=CC=CC=C65

Canonical SMILES

CC(=O)OC1=C(OC2=CC3=CC=CC=C3C=C2N4C1=CC=C4)C5=CC=CC6=CC=CC=C65

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-acetoxy-5-(1-(naphthyl))naphtho(2,3-b)pyrrolo(2,1-d)(1,4)oxazepine
PBOX 15
PBOX-15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphtho(2,3-b)pyrrolo(1,2-d)(1,4)oxazepin-4-ol, 5-(1-naphthalenyl)-, 4-acetate
Reactant of Route 2
Naphtho(2,3-b)pyrrolo(1,2-d)(1,4)oxazepin-4-ol, 5-(1-naphthalenyl)-, 4-acetate

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